molecular formula C15H27N9 B13734139 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine

2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine

Cat. No.: B13734139
M. Wt: 333.44 g/mol
InChI Key: GOKMWLPCAGVTSS-UHFFFAOYSA-N
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Description

2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperazine. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, often in the presence of a base like triethylamine to facilitate the substitution reactions. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete substitution of the chlorine atoms by piperazine groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Complexation: The nitrogen atoms in the triazine and piperazine rings can coordinate with metal ions, forming complexes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the compound.

Scientific Research Applications

2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and coordination with metal ions.

    Materials Science: The compound can be used in the synthesis of polymers and as a building block for supramolecular assemblies.

    Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The mechanism of action of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine depends on its application:

    Biological Systems: It can interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and coordination with metal ions, potentially inhibiting or modulating their activity.

    Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridine substituents, used in coordination chemistry and as a ligand in catalysis.

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Features dimethylamino groups, used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is unique due to the presence of piperazine groups, which provide multiple sites for hydrogen bonding and coordination, making it versatile for various applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C15H27N9

Molecular Weight

333.44 g/mol

IUPAC Name

2,4,6-tri(piperazin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C15H27N9/c1-7-22(8-2-16-1)13-19-14(23-9-3-17-4-10-23)21-15(20-13)24-11-5-18-6-12-24/h16-18H,1-12H2

InChI Key

GOKMWLPCAGVTSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)N3CCNCC3)N4CCNCC4

Origin of Product

United States

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